5-Bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran is an organic compound that belongs to the benzofuran class. It is characterized by the presence of a bromine atom at the 5th position and a chloromethyl group at the 7th position on the benzofuran ring. This compound is identified by its Chemical Abstracts Service number 1565118-85-5 and has a molecular formula of CHBrClO with a molecular weight of 247.51 g/mol .
5-Bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran is classified as an organobromine and organochlorine compound. Its unique structure contributes to its potential reactivity and applications in various chemical syntheses.
The synthesis of 5-bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran typically involves two main steps:
The reaction conditions for both steps are crucial for optimizing yield and purity. The use of continuous flow reactors in industrial settings can enhance efficiency and minimize by-products during synthesis.
The molecular structure of 5-bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran features a fused benzene and furan ring system with specific substituents:
| Property | Value |
|---|---|
| CAS Number | 1565118-85-5 |
| Molecular Formula | CHBrClO |
| Molecular Weight | 247.51 g/mol |
| IUPAC Name | 5-bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran |
| InChI | InChI=1S/C9H8BrClO/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4H,1-2,5H2 |
| InChI Key | VJZGOODUSGUNLW-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C1C=C(C=C2CCl)Br |
This structure indicates potential sites for further chemical reactivity due to the presence of halogen substituents .
5-Bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran can participate in various chemical reactions typical for halogenated compounds:
These reactions can be influenced by factors such as solvent choice, temperature, and concentration of reagents. The dual halogen substituents enhance its reactivity compared to non-halogenated analogs .
The mechanism of action for chemical reactions involving 5-bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran typically follows standard pathways for electrophilic aromatic substitution or nucleophilic attack:
The specific reaction pathways depend on the nature of the nucleophile or electrophile involved and are influenced by solvent effects and reaction conditions .
The physical properties of 5-bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran include:
Some relevant chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not available |
| Boiling Point | Not available |
| Flash Point | Not available |
| Density | Not available |
Due to its halogenated nature, it may exhibit varying solubility in organic solvents but specific data on solubility is not provided .
5-Bromo-7-(chloromethyl)-2,3-dihydro-1-benzofuran has potential applications in:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: